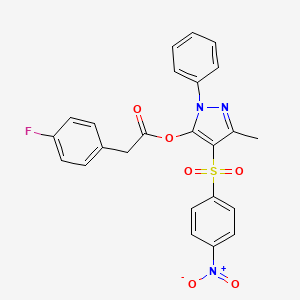
N-(2-(4-(フラン-2-イル)-1H-ピラゾール-1-イル)エチル)-2-フェノキシプロパンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxypropanamide is a complex organic compound that features a furan ring, a pyrazole ring, and a phenoxypropanamide moiety
科学的研究の応用
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxypropanamide has several scientific research applications:
作用機序
Target of Action
Similar compounds have been found to interact with a variety of targets, including enzymes, receptors, and proteins involved in cellular processes .
Mode of Action
This typically involves binding to the target, which can lead to changes in the target’s activity, conformation, or interactions with other molecules .
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Result of Action
Similar compounds have been found to have a variety of effects, including changes in cell growth, differentiation, and survival .
Action Environment
The action of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxypropanamide can be influenced by a variety of environmental factors, including temperature, pH, and the presence of other molecules . These factors can affect the compound’s stability, its interactions with its targets, and its overall efficacy.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxypropanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and pyrazole intermediates, followed by their coupling and subsequent functionalization to introduce the phenoxypropanamide group.
Preparation of Furan Intermediate: The furan ring can be synthesized from furfural through various methods, including acid-catalyzed cyclization or palladium-catalyzed cross-coupling reactions.
Preparation of Pyrazole Intermediate: The pyrazole ring can be synthesized via the reaction of hydrazine with 1,3-dicarbonyl compounds under acidic or basic conditions.
Coupling and Functionalization:
Industrial Production Methods
Industrial production of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxypropanamide may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxypropanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.
Substitution: The phenoxypropanamide group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted phenoxypropanamide derivatives.
類似化合物との比較
Similar Compounds
- N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxyacetamide
- N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxybutanamide
Uniqueness
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxypropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its furan and pyrazole rings provide a versatile scaffold for further functionalization, while the phenoxypropanamide group enhances its potential interactions with biological targets .
特性
IUPAC Name |
N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-14(24-16-6-3-2-4-7-16)18(22)19-9-10-21-13-15(12-20-21)17-8-5-11-23-17/h2-8,11-14H,9-10H2,1H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHKPNKAOPZKMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCN1C=C(C=N1)C2=CC=CO2)OC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Chloro-N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]propanamide](/img/structure/B2408198.png)

![N-cyclohexyl-2-[[2-(4-fluorophenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]sulfanyl]acetamide](/img/structure/B2408200.png)


![2-methyl-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2408208.png)
![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)urea](/img/structure/B2408209.png)


![(2Z)-2-{[(3,5-dimethylphenyl)amino]methylidene}-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2408216.png)


![2-((5-((6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2408219.png)

